molecular formula C18H18N2 B8037709 1-Benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carbonitrile

1-Benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carbonitrile

Cat. No.: B8037709
M. Wt: 262.3 g/mol
InChI Key: KGGWLAARRLDQIE-UHFFFAOYSA-N
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Description

1-Benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carbonitrile is a chemical compound belonging to the class of benzazepines Benzazepines are heterocyclic compounds that contain a benzene ring fused to an azepine ring

Preparation Methods

The synthesis of 1-Benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-butyllithium as a key reaction step . This reaction typically requires reflux conditions and the use of solvents such as toluene.

Chemical Reactions Analysis

1-Benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation with catalysts such as palladium on carbon, resulting in the formation of reduced benzazepine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, with reagents such as halogens or nitro groups, leading to the formation of substituted benzazepine derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature conditions.

Scientific Research Applications

1-Benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

1-Benzyl-2,3,4,5-tetrahydro-1H-1-benzazepine-2-carbonitrile can be compared with other benzazepine derivatives, such as:

The presence of the nitrile group in this compound makes it unique, potentially enhancing its reactivity and providing additional sites for chemical modification.

Properties

IUPAC Name

1-benzyl-2,3,4,5-tetrahydro-1-benzazepine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c19-13-17-11-6-10-16-9-4-5-12-18(16)20(17)14-15-7-2-1-3-8-15/h1-5,7-9,12,17H,6,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGWLAARRLDQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C2=CC=CC=C2C1)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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